molecular formula C19H20Cl3NO3 B5249457 2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B5249457
M. Wt: 416.7 g/mol
InChI Key: GINOZNKGQWHSLQ-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including trichloropropenyl, phenylethylcarbamoyl, and cyclohexene carboxylate moieties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate involves multiple steps, typically starting with the preparation of the cyclohexene carboxylate core. The trichloropropenyl group is introduced through a chlorination reaction, while the phenylethylcarbamoyl group is added via a carbamoylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its potential biological activities are studied for applications in drug discovery and development.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 2,3,3-Trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate include:

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO3/c20-16(17(21)22)12-26-19(25)15-9-5-4-8-14(15)18(24)23-11-10-13-6-2-1-3-7-13/h1-7,14-15H,8-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINOZNKGQWHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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